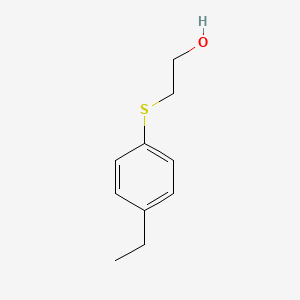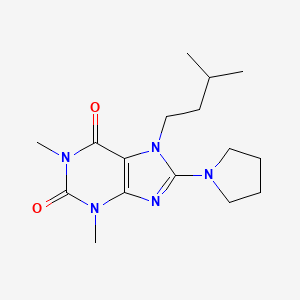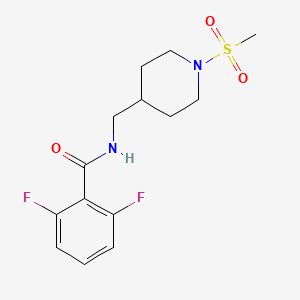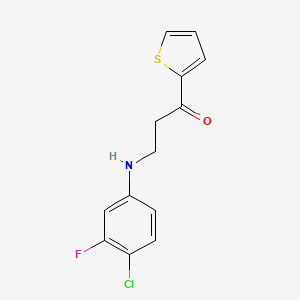
N-(Oxolan-2-ylmethyl)cyclopentanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Oxolan-2-ylmethyl)cyclopentanamine;hydrochloride, also known as LY404039, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective metabotropic glutamate receptor 2/3 (mGluR2/3) agonists, which have been shown to have neuroprotective and antipsychotic effects.
Mécanisme D'action
N-(Oxolan-2-ylmethyl)cyclopentanamine;hydrochloride acts as a selective agonist of the mGluR2/3 receptors, which are widely distributed in the brain and play a key role in modulating glutamatergic neurotransmission. Activation of these receptors has been shown to have neuroprotective and antipsychotic effects by reducing glutamate release and increasing GABAergic transmission.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)cyclopentanamine;hydrochloride has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce glutamate release, increase GABAergic transmission, and increase brain-derived neurotrophic factor (BDNF) levels, which are all thought to contribute to its neuroprotective and antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(Oxolan-2-ylmethyl)cyclopentanamine;hydrochloride is its selectivity for the mGluR2/3 receptors, which allows for more precise targeting of these receptors compared to non-selective agonists. However, one limitation of this compound is its relatively short half-life, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(Oxolan-2-ylmethyl)cyclopentanamine;hydrochloride. One area of interest is its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more potent and long-lasting analogs of this compound, which may have greater therapeutic potential. Finally, further research is needed to better understand the mechanisms underlying the neuroprotective and antipsychotic effects of this compound.
Méthodes De Synthèse
The synthesis of N-(Oxolan-2-ylmethyl)cyclopentanamine;hydrochloride involves several steps, starting with the reaction of 2-hydroxymethyltetrahydrofuran with cyclopentanone in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with ammonia and hydrogen gas to form the final product, which is purified by recrystallization.
Applications De Recherche Scientifique
N-(Oxolan-2-ylmethyl)cyclopentanamine;hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, as well as antipsychotic effects in animal models of schizophrenia.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)cyclopentanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-5-9(4-1)11-8-10-6-3-7-12-10;/h9-11H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNNAFNDMAJLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2CCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3-chlorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2460785.png)
![4-Methoxy-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2460787.png)

![2-Pyridinylmethyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2460791.png)
![Methyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate](/img/structure/B2460792.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2460796.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2460797.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide](/img/structure/B2460800.png)
